Structural Analysis and Synthetic Utility of tert-Butyl 2-carbamothioyl-2,2-dimethylacetate
Structural Analysis and Synthetic Utility of tert-Butyl 2-carbamothioyl-2,2-dimethylacetate
Executive Summary
tert-Butyl 2-carbamothioyl-2,2-dimethylacetate (CAS: Unlisted in common aggregators; PubChem CID: 112756472) is a specialized synthetic intermediate characterized by a quaternary carbon center flanked by a bulky tert-butyl ester and a reactive thioamide group. This molecule serves as a critical "linchpin" scaffold in the synthesis of sterically constrained heterocycles, particularly thiazoles used in MDM2 inhibitors and epothilone analogs.
This guide dissects the molecule’s structural advantages, specifically the Thorpe-Ingold effect induced by the gem-dimethyl group, and provides a robust, scalable protocol for its synthesis from nitrile precursors.
Part 1: Structural Anatomy & Physicochemical Profile
Chemical Identity
The molecule is a malonic acid derivative where one carboxyl group is protected as a tert-butyl ester, and the other is converted to a thioamide, with the alpha position fully substituted by methyl groups.
| Property | Data |
| IUPAC Name | tert-butyl 3-amino-2,2-dimethyl-3-thioxopropanoate |
| Common Name | tert-butyl 2-carbamothioyl-2,2-dimethylacetate |
| Molecular Formula | |
| Molecular Weight | 203.30 g/mol |
| SMILES | CC(C)(C)OC(=O)C(C)(C)C(=S)N |
| InChI Key | VBZRIIYWBBDXAI-UHFFFAOYSA-N |
| H-Bond Donors | 1 (Thioamide |
| H-Bond Acceptors | 2 (Ester Carbonyl, Thioamide Sulfur) |
Steric & Electronic Architecture
-
The gem-Dimethyl Effect (Thorpe-Ingold): The two methyl groups at the
-carbon (C2) compress the internal bond angle ( ) to less than the standard 109.5° tetrahedral angle. This compression forces the reactive thioamide and ester termini closer together, significantly accelerating cyclization rates (e.g., thiazole formation) compared to the des-methyl or mono-methyl analogs. -
The tert-Butyl Shield: The bulky tert-butyl group serves two functions:
-
Orthogonal Protection: It is stable to basic conditions (used during thioamide formation and subsequent cyclizations) but easily removed by acid (TFA/HCl) to reveal the carboxylic acid for late-stage coupling.
-
Lipophilicity: It increases solubility in non-polar organic solvents (DCM, Toluene) during synthesis.
-
Part 2: Synthetic Strategy
The synthesis of tert-butyl 2-carbamothioyl-2,2-dimethylacetate presents a challenge due to the steric hindrance at the quaternary center. Direct thionation of an amide is often sluggish; therefore, the Nitrile Route is the industry standard.
Retrosynthetic Analysis
The most efficient pathway disconnects the thioamide back to a nitrile. The quaternary center is established via double alkylation of the activated methylene.
[1]
Critical Step: Thionation of the Sterically Hindered Nitrile
Converting the sterically crowded nitrile (
| Method | Reagent | Pros | Cons |
| Classical | High atom economy. | Safety Hazard: | |
| Bench-Stable | Lawesson's Reagent | Solid reagent; easy handling. | Purification can be difficult (phosphorus byproducts); Steric bulk may hinder approach. |
| Modern/Green | Recommended. Generates | Requires extraction from DMF. | |
| Catalytic | Mild conditions; water addition drives reaction. | Reagent has a strong odor. |
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of tert-butyl 2-carbamothioyl-2,2-dimethylacetate from tert-butyl 2-cyano-2,2-dimethylacetate via Magnesium-catalyzed thionation.
Safety Note: This reaction generates trace Hydrogen Sulfide (
Materials
-
tert-Butyl 2-cyano-2,2-dimethylacetate (1.0 eq)
-
Sodium Hydrosulfide hydrate (
) (2.0 eq) -
Magnesium Chloride hexahydrate (
) (1.0 eq) -
DMF (Dimethylformamide) - Anhydrous not strictly required but preferred.
Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-cyano-2,2-dimethylacetate (10 mmol) in DMF (20 mL).
-
Activation: Add
(10 mmol). The solution may turn slightly cloudy. Stir for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen. -
Initiation: Add
hydrate (20 mmol) in one portion. The mixture will turn green/dark slurry. -
Reaction: Seal the flask (or use a nitrogen balloon) and stir at room temperature for 12–18 hours.
-
Validation Point (TLC): Check TLC (20% EtOAc/Hexane).[2] The starting material (Nitrile, high
) should disappear, and a new, more polar spot (Thioamide, lower , UV active) should appear.
-
-
Quench: Pour the reaction mixture into ice-cold 0.5 M HCl (100 mL). Caution: Gas evolution.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Isolation: Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or flash chromatography if necessary. The product is typically a yellow crystalline solid.
Part 4: Downstream Application (Hantzsch Thiazole Synthesis)
The primary utility of this thioamide is the rapid construction of thiazole rings. The gem-dimethyl group accelerates the nucleophilic attack of the thioamide sulfur onto
Mechanism Note: The gem-dimethyl group restricts the rotation of the intermediate, increasing the population of the rotamer where the nitrogen lone pair is aligned with the ketone carbonyl, thereby lowering the entropic penalty of cyclization.
References
-
PubChem Compound Summary. tert-Butyl 2-carbamothioyl-2,2-dimethylacetate (CID 112756472).[3] National Library of Medicine. [Link]
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Authoritative review on the Thorpe-Ingold effect). [Link]
-
Kaboudin, B., et al. (2011). Magnesium Chloride-Catalyzed Thioamide Synthesis. Synthesis.[4][2][5][6][7][8][9] (Basis for the recommended Mg-catalyzed protocol). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - Tert-butyl 2-carbamothioyl-2,2-dimethylacetate (C9H17NO2S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate | Benchchem [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.lucp.net [books.lucp.net]
